O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate
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Overview
Description
O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes cyano, ethylsulfanyl, and enethioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of ethyl cyanoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylsulfanyl group is introduced to the cyanoacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of an ethyl group.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a furan ring instead of an ethylsulfanyl group.
Uniqueness
O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and ethylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
90279-70-2 |
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Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
O-ethyl 2-cyano-3-ethylsulfanylprop-2-enethioate |
InChI |
InChI=1S/C8H11NOS2/c1-3-10-8(11)7(5-9)6-12-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
MNMPFGUBNKZLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C(=CSCC)C#N |
Origin of Product |
United States |
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